![molecular formula C28H26N2O3 B2476346 2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 898360-13-9](/img/structure/B2476346.png)
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide
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Description
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Antitumor Activity
A study by Ibrahim A. Al-Suwaidan et al. (2016) involved the synthesis and evaluation of a novel series of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity. The compounds demonstrated significant broad-spectrum antitumor activity, with some showing selective activities toward specific cancer cell lines such as CNS, renal, breast cancer, and leukemia. The molecular docking studies suggested that these compounds inhibit the growth of melanoma cell lines through the inhibition of B-RAF kinase, similar to known inhibitors like PLX4032 (Al-Suwaidan et al., 2016).
Chemical Synthesis Techniques
Naoki Okugawa et al. (2017) presented a method for introducing quinolines and isoquinolines onto nonactivated α-C-H bonds of tertiary amides through a radical pathway. This approach yields C-C-bonded quinolines and isoquinolines bearing amide groups with high regioselectivity under transition-metal-free conditions, indicating potential routes for synthesizing complex quinoline derivatives (Okugawa et al., 2017).
Structural Aspects and Properties
A. Karmakar et al. (2007) investigated the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. The study focused on the crystal structures, gel formation, and fluorescence properties of these compounds, suggesting their potential in material science and fluorescence applications (Karmakar et al., 2007).
properties
IUPAC Name |
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-4-20-11-13-25-23(15-20)28(33)24(27(32)21-8-6-5-7-9-21)16-30(25)17-26(31)29-22-12-10-18(2)19(3)14-22/h5-16H,4,17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZKZASKNYCJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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